molecular formula C11H14N2O3 B1281326 (3-Amino-2-hydroxyphenyl)(morpholino)methanone CAS No. 66952-81-6

(3-Amino-2-hydroxyphenyl)(morpholino)methanone

Cat. No. B1281326
CAS RN: 66952-81-6
M. Wt: 222.24 g/mol
InChI Key: ODRMNMSTKLOZNT-UHFFFAOYSA-N
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Description

The compound 3-Amino-2-hydroxyphenyl)(morpholino)methanone is a chemical entity that has been studied for its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that share structural motifs, such as the morpholino group and amino-phenyl components. These structural similarities allow for an indirect analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, amination, cyclization, and protection/deprotection strategies. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . Similarly, the preparation of 4-(4-Aminophenyl)-3-morpholinone involved a sequence of reactions starting from 4-chloronitrobenzene and proceeding through catalytic hydrogenation, protection with di-t-butyl dicarbonate, chloroacetylation, and cyclization, followed by deprotection of the tert-butyloxycarbonyl group . These methods provide a framework for the synthesis of related compounds, including the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-hydroxyphenyl)(morpholino)methanone has been elucidated using techniques such as single crystal X-ray diffraction. This technique was used to confirm the structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which showed distinct molecular features that could be relevant to the biological activity . The structural analysis of such compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of morpholino compounds is influenced by the presence of functional groups that can participate in various chemical reactions. Although the papers provided do not detail specific reactions for the compound , they do suggest that the morpholino group, along with amino and phenyl groups, can be involved in reactions typical for these functionalities, such as condensation and cyclization . These reactions are essential for the synthesis and potential modification of the compound to enhance its properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-Amino-2-hydroxyphenyl)(morpholino)methanone can be inferred from studies on solubility and thermodynamic behavior. For example, the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents was measured, and it was found that solubility increases with temperature . Thermodynamic models were applied to correlate the solubility data and calculate properties such as Gibbs energy, enthalpy, and entropy of the solution process, indicating that the dissolution of similar compounds is endothermic . These properties are important for understanding the behavior of the compound under different conditions and can inform its potential applications.

Scientific Research Applications

Imaging Agent in Parkinson's Disease

  • (Wang et al., 2017) discussed a compound related to (3-Amino-2-hydroxyphenyl)(morpholino)methanone, used in the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease.

Antitumor Activity

  • A study by (Tang & Fu, 2018) synthesized a compound related to (3-Amino-2-hydroxyphenyl)(morpholino)methanone with distinct inhibition on cancer cell lines.

Synthesis of Unusual Morpholinone Heterocycles

  • (Phillips, Reynolds & Scheidt, 2008) reported the synthesis of unusual morpholinone heterocycles, a process related to the compound , highlighting its relevance in creating novel chemical structures.

Synthesis of Diverse Organic Compounds

  • (Bakare, John, Butcher & Zalkow, 2005) synthesized a compound involving a morpholino ring, similar to (3-Amino-2-hydroxyphenyl)(morpholino)methanone, showcasing its use in the synthesis of diverse organic compounds.

Antioxidant Properties

  • Research by (Çetinkaya, Göçer, Menzek & Gülçin, 2012) on derivatives of a related compound demonstrated effective antioxidant power, suggesting potential applications of (3-Amino-2-hydroxyphenyl)(morpholino)methanone in this area.

Photoinduced Intramolecular Rearrangement

Safety And Hazards

The safety data sheet for “(3-Amino-2-hydroxyphenyl)(morpholino)methanone” can be viewed and downloaded for free at Echemi.com . It’s important to consult this document for detailed safety and hazard information.

properties

IUPAC Name

(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRMNMSTKLOZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496664
Record name (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-hydroxyphenyl)(morpholino)methanone

CAS RN

66952-81-6
Record name (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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